Compound Description: This compound is an endothelin A (ET(A)) receptor antagonist. [ [] ]
Relevance: BMS-193884 shares the same biphenyl core as 2-(1,3-benzodioxol-5-yl)-N-(5-tert-butyl-3-isoxazolyl)-4-quinolinecarboxamide and a large number of angiotensin II type 1 (AT(1)) receptor antagonists, including irbesartan. This structural similarity led researchers to hypothesize that merging features of BMS-193884 with those of biphenyl AT(1) antagonists could yield a compound with dual activity against both ET(A) and AT(1) receptors. [ [] ]
Irbesartan
Compound Description: Irbesartan is a potent angiotensin II type 1 (AT(1)) receptor antagonist. [ [] ]
Relevance: Irbesartan belongs to the biphenyl AT(1) antagonist class, sharing the biphenyl core structure with both BMS-193884 and 2-(1,3-benzodioxol-5-yl)-N-(5-tert-butyl-3-isoxazolyl)-4-quinolinecarboxamide. This structural similarity played a role in the design strategy to develop dual AT(1) and ET(A) receptor antagonists. [ [] ]
Compound Description: BMS-248360 is a potent and orally active dual antagonist of both angiotensin II type 1 (AT(1)) and endothelin A (ET(A)) receptors. [ [] ]
Relevance: BMS-248360 was developed as a result of merging structural elements from the ET(A) receptor antagonist BMS-193884 and the biphenyl AT(1) receptor antagonist class, which includes irbesartan and shares structural features with 2-(1,3-benzodioxol-5-yl)-N-(5-tert-butyl-3-isoxazolyl)-4-quinolinecarboxamide. [ [] ]
Compound Description: AC220 is a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. [ [] ] It has demonstrated a desirable safety and pharmacokinetic profile in humans and is currently in phase II clinical trials. [ [] ] Different solid forms of this compound have been explored for potential pharmaceutical applications. [ [] ]
Relevance: AC220 and 2-(1,3-benzodioxol-5-yl)-N-(5-tert-butyl-3-isoxazolyl)-4-quinolinecarboxamide both possess a 5-tert-butyl-isoxazol-3-yl substituent. [ [, , , , ] ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.